molecular formula C27H32N2O7 B584256 N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt CAS No. 1798817-92-1

N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt

Cat. No. B584256
CAS RN: 1798817-92-1
M. Wt: 496.56
InChI Key: OLIPNVAUAWHJQP-ZMBIFBSDSA-N
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Description

“N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt” is a chemical compound with the molecular formula C27H32N2O7 . It is an impurity of Solifenacin, a muscarinic M3 receptor antagonist used in the treatment of urinary incontinence .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its lengthy name. The compound’s molecular weight is 496.56 . For a detailed molecular structure, please refer to dedicated chemical databases or software.


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of this compound are not provided in the search results. For comprehensive information, it is recommended to refer to specialized chemical databases or resources .

Scientific Research Applications

Carbamate Derivatives in Scientific Research

Carbamates are a class of organic compounds that have broad applications in scientific research, including their use in medicinal chemistry, environmental studies, and materials science. For example, ethyl carbamate (urethane) has been studied for its occurrence in fermented foods and beverages and its implications for health due to its genotoxic and carcinogenic properties in various species (Weber & Sharypov, 2009). Furthermore, research into the synthesis and biological evaluation of cinnamic acid derivatives, which can include carbamate groups, has shown their potential as traditional and synthetic antitumor agents, indicating the diverse applications of carbamate chemistry in the development of new therapeutic agents (De, Baltas, & Bedos-Belval, 2011).

Succinic Acid Salts in Research

Succinic acid salts are used in various scientific fields, including biochemistry and materials science. They serve as intermediates in the synthesis of polymers, resins, and other chemical compounds. For instance, succinic acid is recognized as an important bio-based building block chemical due to its numerous potential applications in producing environmentally friendly polymers and chemicals (Ferone et al., 2019). This underscores the role of succinic acid derivatives in advancing sustainable materials science and engineering.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. For accurate safety data, please refer to the compound’s Material Safety Data Sheet (MSDS) or similar resources .

Future Directions

The future directions for this compound are not explicitly mentioned in the search results. Given its status as an impurity of Solifenacin, it may be of interest in studies related to the synthesis and purification of Solifenacin .

properties

IUPAC Name

[(2R)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3.C4H6O4/c26-22(20-9-5-2-6-10-20)25(16-13-18-7-3-1-4-8-18)23(27)28-21-17-19-11-14-24(21)15-12-19;5-3(6)1-2-4(7)8/h1-10,19,21H,11-17H2;1-2H2,(H,5,6)(H,7,8)/t21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIPNVAUAWHJQP-ZMBIFBSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2OC(=O)N(CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1C[C@H]2OC(=O)N(CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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